molecular formula C16H13FN2O2 B8498857 3-Fluoro-4-(7-methoxyquinolin-4-yloxy)benzenamine CAS No. 913376-57-5

3-Fluoro-4-(7-methoxyquinolin-4-yloxy)benzenamine

Cat. No.: B8498857
CAS No.: 913376-57-5
M. Wt: 284.28 g/mol
InChI Key: GKJGIGJUGBYQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(7-methoxyquinolin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C16H13FN2O2 and its molecular weight is 284.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

913376-57-5

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

3-fluoro-4-(7-methoxyquinolin-4-yl)oxyaniline

InChI

InChI=1S/C16H13FN2O2/c1-20-11-3-4-12-14(9-11)19-7-6-15(12)21-16-5-2-10(18)8-13(16)17/h2-9H,18H2,1H3

InChI Key

GKJGIGJUGBYQOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(2-fluoro-4-nitrophenoxy)-7-methoxyquinoline (0.900 g, 2.9 mmol) in THF was added methanol (53 ml, 1297 mmol) and 1N HCl (8.6 ml, 8.6 mmol). The resulting mixture was cooled to 0° C. Iron (2.2 g, 40 mmol) was added, and the reaction was allowed to stir at RT for 3.5 hours. The reaction mixture was then diluted with MeOH, filtered through a pad of Celite, and concentrated in vacuo. The residue was then diluted with sat. NaHCO3 (aq) and CH2Cl2. The aqueous layer was separated and extracted three times with CH2Cl2. The combined organic extracts were dried over sodium sulfate and filtered through a pad of silica gel using 10% MeOH/CH2Cl2. The collected fractions were concentrated in vacuo and purified by silica gel chromatography (80 g column; 2% MeOH/CH2Cl2 for 10 minutes then 3.5% MeOH/CH2Cl2 for 10 minutes). Fractions containing pure product were concentrated to yield 3-fluoro-4-(7-methoxyquinolin-4-yloxy)benzenamine as a tan solid. Calcd for C16H13FN2O2: [M]+=284. Found: [M+H]+=285.
Name
4-(2-fluoro-4-nitrophenoxy)-7-methoxyquinoline
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.2 g
Type
catalyst
Reaction Step Three

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